Epitestosterone Sulfate-d3 Triethylamine Salt
Description
Epitestosterone Sulfate-d3 Triethylamine Salt (CAS 182296-44-2) is a stable isotope-labeled compound used primarily in analytical research. It serves as an internal standard in mass spectrometry (LC-MS/MS) for quantifying epitestosterone sulfate, a metabolite critical in anti-doping controls and steroid metabolism studies. Key characteristics include:
Properties
CAS No. |
182296-44-2 |
|---|---|
Molecular Formula |
C25H43NO5S |
Molecular Weight |
472.699 |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI Key |
AGRILWRSYZNKSA-KUUOEBSESA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Synonyms |
(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Deuteration
The synthesis begins with epitestosterone (17α-hydroxyandrost-4-en-3-one), which is deuterated at specific positions to produce epitestosterone-d3 . Deuteration typically occurs via acid-catalyzed exchange reactions using deuterated solvents (e.g., D2O) or reagents like deuterium oxide in the presence of platinum catalysts. The C-16, C-17, or C-18 positions are common targets for deuterium incorporation to maintain structural stability.
Sulfation Reaction
The deuterated epitestosterone is sulfated at the 17α-hydroxy group using a sulfur trioxide-pyridine complex (SO3·Py) in anhydrous conditions. The reaction proceeds as follows:
The reaction is monitored via thin-layer chromatography (TLC) or LC-MS to ensure complete conversion.
Triethylamine Salt Formation
The sulfated product is converted to its triethylamine salt by reacting with triethylamine (TEA) in a polar aprotic solvent (e.g., acetonitrile or methanol). The reaction neutralizes the sulfate’s acidic proton, enhancing solubility and stability:
The product is precipitated using cold diethyl ether and filtered under reduced pressure.
Purification and Characterization
Solid-Phase Extraction (SPE)
Crude product is purified using C18 reverse-phase SPE cartridges conditioned with methanol and water. The compound is eluted with methanol:water (80:20 v/v) to remove unreacted reagents. Recovery rates exceed 85% under optimized conditions.
High-Performance Liquid Chromatography (HPLC)
Further purification is achieved via preparative HPLC:
Analytical Characterization
| Parameter | Method | Result | Source |
|---|---|---|---|
| Purity | LC-MS | ≥98% | |
| Molecular weight | HRMS | 472.7 g/mol (C25H40D3NO5S) | |
| Isotopic enrichment | NMR | ≥99% D3 | |
| Solubility | USP guidelines | 1.0 mg/mL in acetonitrile |
Critical Factors in Synthesis
Reaction Optimization
Stability Considerations
The triethylamine salt form prevents hydrolysis of the sulfate ester. Storage at -20°C in anhydrous acetonitrile maintains stability for >2 years.
Applications and Validation
This compound is used as an internal standard in:
-
Doping control : Quantifying epitestosterone sulfate in urine via LC-MS/MS.
-
Metabolic studies : Tracing sulfate-conjugated steroid pathways.
Method validation data:
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.999 (1–100 ng/mL) |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Recovery | 92–105% |
Chemical Reactions Analysis
Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.
Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.
Mechanism of Action
The mechanism of action of Epitestosterone Sulfate-d3 Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids.
Comparison with Similar Compounds
Testosterone Sulfate-d3 Triethylamine Salt
- CAS: Not explicitly listed (see ).
- Key Differences :
- Structural Variation : Testosterone differs from epitestosterone in the configuration of the 17-hydroxyl group (17β vs. 17α).
- Analytical Role : Used as an internal standard for testosterone sulfate quantification, whereas Epitestosterone Sulfate-d3 targets epitestosterone metabolic pathways .
- Applications : Focuses on testosterone metabolism in androgen studies and doping tests .
Epitestosterone Glucuronide and Epitestosterone-d3 Glucuronide
- CAS: 16996-33-1 (non-deuterated), 1101127-63-2 (deuterated) .
- Key Differences :
- Conjugation Type : Glucuronidation (glucuronic acid) instead of sulfation.
- Metabolic Pathways : Glucuronides are typically more water-soluble and excreted via urine, while sulfates may undergo enterohepatic recirculation .
- Analytical Utility : Deuterated glucuronides aid in distinguishing phase II metabolism pathways from sulfate conjugates .
Norandrosterone Sulfate Triethylamine Salt
- CAS: Not explicitly listed (see ).
- Key Differences: Structural Variation: Norandrosterone lacks the 17-hydroxyl group, reducing androgenic activity. Applications: Used in studies of anabolic steroid degradation and urinary excretion profiles .
Comparison with Functional Analogues
Cholesterol Sulfate Triethylamine Salt
- CAS: Not explicitly listed (see ).
- Key Differences :
- Core Structure : Cholesterol backbone (sterol) vs. epitestosterone (steroid).
- Biological Role : Cholesterol sulfate is involved in skin barrier function and lipid metabolism, unlike epitestosterone’s role in hormonal regulation .
- Analytical Use : Detected in lipidomics studies, requiring distinct chromatographic conditions .
Resveratrol-d4 3-Sulfate Triethylamine Salt
- CAS : 1420291-59-3 .
- Key Differences: Core Structure: Polyphenol (resveratrol) vs. steroid. Applications: Used in studying antioxidant metabolism and bioavailability, contrasting with epitestosterone’s focus on endocrine disruption .
Analytical and Practical Considerations
Deuterated Compounds as Internal Standards
| Compound | Deuterium Sites | Mass Shift (Da) | Key Application |
|---|---|---|---|
| Epitestosterone Sulfate-d3 | 3 | +3 | Doping control (T/E ratio) |
| Testosterone Sulfate-d3 | 3 | +3 | Androgen metabolism studies |
| Resveratrol-d4 3-Sulfate | 4 | +4 | Polyphenol pharmacokinetics |
Deuterated analogs minimize matrix effects in LC-MS/MS by providing near-identical retention times but distinct mass-to-charge ratios .
Purity and Stability
Supplier and Availability
| Compound | Supplier | Catalogue Number |
|---|---|---|
| Epitestosterone Sulfate-d3 | TRC, Pharmaffiliates | TRC E588862, PA STI 037430 |
| Testosterone Sulfate-d3 | TRC | TRC-KIT7385-1X1ML |
| Resveratrol-d4 3-Sulfate | CymitQuimica | 4Z-R-079025 |
Deuterated compounds are costlier due to synthetic complexity, with prices scaling with deuterium incorporation .
Biological Activity
Epitestosterone Sulfate-d3 Triethylamine Salt is a synthetic derivative of epitestosterone sulfate, which is a significant metabolite of epitestosterone, the 17-alpha isomer of testosterone. This compound has garnered attention in biochemical research due to its unique properties and applications in studying steroid metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H43NO5S
- Molecular Weight : Approximately 472.7 g/mol
- Form : Triethylamine salt enhances solubility and stability.
The triethylamine salt form improves the compound's solubility and stability, making it suitable for various biochemical applications, particularly in proteomics and isotope labeling studies. The compound can undergo hydrolysis in aqueous environments, releasing epitestosterone sulfate and triethylamine, and may participate in conjugation reactions with other biomolecules due to its sulfate group.
Epitestosterone itself is known to modulate androgenic activity within the body. The biological activity of this compound is primarily studied for its role as a tracer in biological studies to understand steroid metabolism and distribution. Its labeled nature allows researchers to track its pathway within biological systems effectively.
Interaction with Enzymes
Research indicates that this compound can influence the activity of sulfotransferases, enzymes crucial for steroid metabolism. These interactions provide insights into how this compound might affect androgen receptor binding affinities and other metabolic pathways related to steroid hormones.
Applications in Research
This compound is utilized in various analytical techniques, including mass spectrometry (MS) for tracking metabolic pathways. Its unique deuterium labeling allows for enhanced tracking compared to non-labeled counterparts. This capability is particularly valuable in doping analysis and understanding the pharmacokinetics of steroids.
Comparative Analysis with Related Compounds
The following table outlines key features of this compound compared to related steroid compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Testosterone | C19H28O2 | Primary male sex hormone; precursor to epitestosterone |
| Epitestosterone | C19H28O2 | 17-alpha isomer of testosterone; less potent androgen |
| Dehydroepiandrosterone Sulfate | C19H28O4S | Precursor hormone; involved in adrenal function |
| Androstenedione | C19H26O2 | Precursor to testosterone and estrogen |
This compound's stability under physiological conditions enhances its utility in various experimental setups compared to other sulfated steroids.
Case Studies and Research Findings
- Doping Analysis : A study highlighted the variability in the amount of epitestosterone sulfate conjugates in urine samples among individuals, emphasizing the importance of using stable isotope-labeled compounds like this compound as internal standards in doping tests .
- Metabolic Pathways : Investigations into the metabolic pathways involving this compound revealed its potential effects on androgen receptor activity and sulfotransferase interactions, suggesting a complex role in steroid metabolism .
- Analytical Techniques : The development of liquid chromatography coupled with mass spectrometry (LC-MS) methods has improved the detection and quantification of this compound in biological matrices, facilitating better understanding of its pharmacokinetics .
Q & A
Q. How to validate the purity of Epitestosterone Sulfate-d3 Triethylamine Salt in analytical methods?
Methodological Answer:
- HPLC Validation : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 240 nm). Validate purity using a gradient elution of water:acetonitrile (95:5 to 5:95 over 30 minutes) to separate the compound from potential impurities. Ensure the peak area corresponds to >95% purity, as specified in product certificates .
- LC-MS Confirmation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For the deuterated form (C₂₅H₄₀D₃NO₅S), expect an [M+H]⁺ ion at m/z 473.3050 (calculated exact mass: 472.3050). Isotopic patterns should align with deuterium substitution at positions 16,16,17 .
Q. What are the proper storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at +4°C in tightly sealed, light-resistant vials to prevent degradation. Avoid freeze-thaw cycles, as triethylamine salts may hydrolyze under extreme conditions .
- Handling : Use anhydrous solvents (e.g., acetonitrile or methanol) for reconstitution to minimize hydrolysis. Monitor for pH shifts in aqueous solutions, as triethylamine can volatilize, altering salt stability .
Q. What is the role of triethylamine in the salt form, and how does it affect solubility?
Methodological Answer:
- Counterion Function : Triethylamine acts as a cationic counterion, enhancing solubility in organic solvents (e.g., methanol, DMSO) by forming ion pairs with the sulfate group. This is critical for LC-MS compatibility and reducing column adsorption .
- Solubility Testing : Dissolve 1 mg in 1 mL methanol (≥95% solubility under sonication for 5 minutes). For aqueous buffers (e.g., PBS), pre-mix with 10% acetonitrile to stabilize the salt form .
Advanced Research Questions
Q. How does deuterium substitution at positions 16,16,17 impact analytical quantification in isotopic dilution assays?
Methodological Answer:
- Mass Spectrometry Interference : Deuterium labeling reduces isotopic overlap with non-deuterated analogs. Validate using a calibration curve with internal standards (e.g., d₃ vs. d₀) to ensure a ≥3 m/z separation. Monitor for deuterium exchange in aqueous solutions by comparing retention time shifts over 24 hours .
- Quantitative Recovery : Spike deuterated and non-deuterated forms into biological matrices (e.g., urine). Extract using solid-phase extraction (SPE) with C18 cartridges and compare recovery rates (target: 85–115%) to assess isotopic stability .
Q. What strategies resolve co-elution of Epitestosterone Sulfate-d3 with endogenous sulfate conjugates in chromatographic analysis?
Methodological Answer:
- Column Optimization : Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile. Adjust the gradient slope to 0.5%/minute for baseline separation of structurally similar sulfates .
- MS/MS Differentiation : Implement multiple reaction monitoring (MRM) transitions. For Epitestosterone Sulfate-d3, use precursor ion m/z 473 → product ion m/z 97 (sulfate fragment). Compare with transitions of interfering compounds (e.g., testosterone sulfate) .
Q. How to validate isotopic purity in synthesized batches using mass spectrometry?
Methodological Answer:
- High-Resolution MS : Acquire full-scan HRMS data (resolution ≥30,000) to confirm the absence of non-deuterated species. The isotopic envelope for C₂₅H₄₀D₃NO₅S should show a +3 Da shift relative to the non-deuterated form .
- NMR Verification : Perform ¹H NMR in CD₃OD. Absence of peaks at δ 0.8–1.2 ppm (protons at positions 16,16,17) confirms deuterium incorporation. Triethylamine protons should appear as a quartet at δ 2.5–3.0 ppm .
Q. What experimental conditions ensure stability of Epitestosterone Sulfate-d3 under varying pH?
Methodological Answer:
- pH Stability Study : Prepare solutions in buffers (pH 2–9) and incubate at 37°C for 24 hours. Analyze degradation via HPLC. The compound is stable at pH 4–6 but hydrolyzes rapidly below pH 3 (sulfate cleavage) or above pH 7 (triethylamine volatilization) .
- Stabilization Additives : Include 0.1% ascorbic acid in acidic buffers to prevent oxidation, or 1 mM EDTA in neutral buffers to chelate metal ions that catalyze degradation .
Q. How to address contradictions in extraction efficiency studies using aqueous two-phase systems (ATPS)?
Methodological Answer:
- Method Harmonization : Compare ATPS parameters (e.g., ionic liquid vs. polymer-based systems). For ionic liquid ATPS (e.g., [Bmim]Cl–K₂HPO₄), optimize phase-forming salt concentration to 18% w/w for maximal partitioning of sulfate conjugates (recovery >90%) .
- Contradiction Analysis : Replicate conflicting studies with standardized spiked matrices. Use ANOVA to identify variables (e.g., temperature, centrifugation speed) contributing to efficiency discrepancies .
Q. How to confirm structural integrity of the sulfate moiety in Epitestosterone Sulfate-d3 using NMR?
Methodological Answer:
- ¹H and ¹³C NMR : In CD₃OD, the sulfate group’s oxygenated carbons appear at δ 70–80 ppm in ¹³C NMR. For ¹H NMR, absence of hydroxyl protons (δ 4.5–5.5 ppm) confirms sulfation. Triethylamine’s CH₂ groups resonate as a multiplet at δ 1.2–1.5 ppm .
- 2D HSQC : Correlate ¹H and ¹³C signals to map the steroid backbone and confirm sulfate attachment at position 17 .
Q. How to mitigate interference from endogenous epitestosterone glucuronide in urinary assays?
Methodological Answer:
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase (50 U/mL, pH 5, 37°C, 2 hours) to hydrolyze glucuronides before SPE. Validate using a glucuronide-spiked control (e.g., Epitestosterone Glucuronide, CAS 16996-33-1) to ensure complete conversion .
- Chromatographic Separation : Use a Zorbax Eclipse Plus C18 column with a 10 mM ammonium acetate/acetonitrile gradient to resolve sulfate and glucuronide conjugates (ΔRT ≥1.5 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
